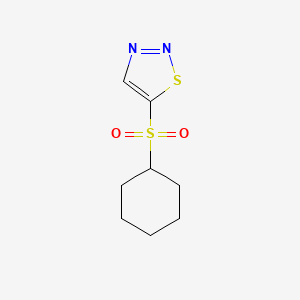

5-(cyclohexanesulfonyl)-1,2,3-thiadiazole

Description

1,2,3-Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom. Among the four isomeric forms of thiadiazoles (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,2,3-thiadiazole scaffold is notable for its unique electronic and steric properties, making it a versatile platform in medicinal chemistry . The compound 5-(cyclohexanesulfonyl)-1,2,3-thiadiazole features a cyclohexanesulfonyl substituent at the 5-position of the thiadiazole ring. This substituent enhances lipophilicity and metabolic stability, which are critical for biological activity . The compound has been studied for its role in necroptosis inhibition, demonstrating a distinct inhibitory profile compared to pyrrole-based inhibitors like (±)-1 and 2, suggesting a unique mode of action .

Properties

IUPAC Name |

5-cyclohexylsulfonylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYLUCZWKRLCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-(cyclohexanesulfonyl)-1,2,3-thiadiazole is synthesized through the reaction of cyclohexylamine, sulfuric acid, and thiosemicarbazide. The reaction conditions typically involve heating and stirring the reactants under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(cyclohexanesulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(cyclohexanesulfonyl)-1,2,3-thiadiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which cyclohexyl 1,2,3-thiadiazol-5-yl sulfone exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and sulfone group are key functional groups that interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The biological activity of 1,2,3-thiadiazole derivatives is highly dependent on the substituents at the 4- and 5-positions. Below is a comparative analysis of key derivatives:

Table 1: Comparison of 5-(Cyclohexanesulfonyl)-1,2,3-Thiadiazole with Analogues

Mechanistic and Stability Insights

- Bioisosteric Relationships : The 1,2,3-thiadiazole ring in 5-(cyclohexanesulfonyl)-1,2,3-thiadiazole acts as a bioisostere for pyrrole rings in necroptosis inhibitors, enabling similar cellular activity profiles despite structural differences .

- Substituent Effects: Electron-Withdrawing Groups (e.g., bromine in Compound 93): Enhance antiviral potency but may increase cytotoxicity . Lipophilic Groups (e.g., cyclohexanesulfonyl): Improve metabolic stability and tissue penetration, critical for in vivo efficacy . Hydrophilic Groups (e.g., hydroxypropylamino): May limit cell permeability but reduce off-target toxicity .

- Reactivity : Certain 1,2,3-thiadiazoles, such as 5-arylthio derivatives, undergo thermal rearrangement to form dithiins, which could limit their stability in drug formulations .

Comparison with Non-Thiadiazole Analogues

- 1,3,4-Thiadiazoles : More commonly synthesized than 1,2,3-thiadiazoles, with applications in anticancer and antimicrobial agents. The 1,2,3-isomer’s unique ring strain and electronic properties differentiate its reactivity and bioactivity .

- Selenadiazoles : Replacing sulfur with selenium (e.g., 1,2,3-selenadiazoles) alters electronic properties, often resulting in higher redox activity and distinct biological targets .

Biological Activity

5-(Cyclohexanesulfonyl)-1,2,3-thiadiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5-(Cyclohexanesulfonyl)-1,2,3-thiadiazole is characterized by the presence of a thiadiazole ring substituted with a cyclohexanesulfonyl group. This unique structure contributes to its biological properties, making it a valuable scaffold in drug design.

The biological activity of 5-(cyclohexanesulfonyl)-1,2,3-thiadiazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Inhibitors targeting CA IX have been particularly noted for their anticancer properties .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, contributing to its antibacterial effects.

- Anticancer Potential : Research has demonstrated that derivatives of thiadiazole compounds can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results indicated that certain substitutions on the thiadiazole ring enhanced cytotoxic activity significantly compared to standard treatments like 5-Fluorouracil .

- Enzyme Inhibition : Another investigation focused on saccharide-modified thiadiazole sulfonamides, revealing strong inhibitory activity against CA IX with IC50 values ranging from 29.0 to 1082.0 nM. These findings suggest that modifications to the thiadiazole scaffold can enhance selectivity and potency against specific isoforms relevant in cancer therapy .

Data Summary

| Biological Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | Varies | Induction of apoptosis |

| Anticancer | HepG2 | Varies | Cell cycle arrest |

| Enzyme Inhibition | CA IX | 29.0 - 1082.0 | Competitive inhibition |

| Antimicrobial | Various Pathogens | Varies | Folate synthesis interference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.